(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.
Continuous Flow Chemistry: For improved reaction control and yield.
Automated Resolution: Employing high-throughput chiral chromatography for enantiomer separation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
- (S)-1-(3,5-Dibromophenyl)ethanamine hydrochloride
- (S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties, influencing its reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPAICVWOBWQTG-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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